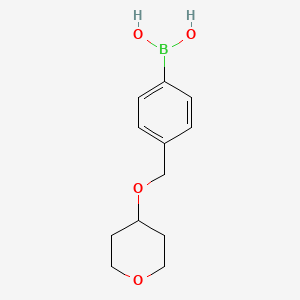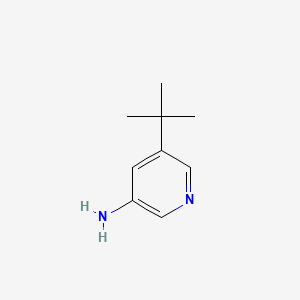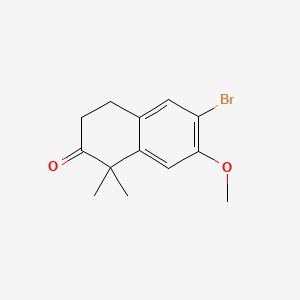
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Vue d'ensemble
Description
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one) is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. It is a white, crystalline solid that is soluble in organic solvents. It is a member of the class of compounds known as naphthalenes and has a molecular weight of 206.21 g/mol.
Mécanisme D'action
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to interact with proteins and enzymes in a variety of ways. For example, it has been shown to bind to proteins and enzymes, to inhibit the activity of enzymes, and to modify the structure of proteins and enzymes. Furthermore, it has been shown to interact with DNA and RNA, to inhibit the transcription of genes, and to alter the expression of genes.
Biochemical and Physiological Effects
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been shown to affect the activity of enzymes, to modify the structure of proteins and enzymes, and to interact with DNA and RNA. Furthermore, it has been shown to modulate the expression of genes and to affect the metabolism of cells. In addition, it has been shown to affect the growth and development of cells and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in a variety of ways. It is also relatively inexpensive and can be obtained from a variety of sources. Furthermore, it has been extensively studied and its mechanism of action is well-understood. However, it is a relatively new compound and there is still much to be learned about its effects on cells and organisms.
Orientations Futures
There are many potential future directions for research on 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one. These include further study of its biochemical and physiological effects, its effects on the expression of genes, its effects on the metabolism of cells, its effects on the growth and development of cells, and its effects on the immune response. In addition, further research could be conducted on its potential applications in the pharmaceutical and biotechnology fields. Lastly, further study could be conducted on its potential use as a therapeutic agent.
Applications De Recherche Scientifique
6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one has been studied extensively for its potential applications in the scientific research field. It has been used as a model compound for the study of the binding of small molecules to proteins, as well as for the study of the structure and function of enzymes. It has also been used to study the effects of small molecules on the activity of enzymes and to study the structure-activity relationships of enzymes.
Propriétés
IUPAC Name |
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-13(2)9-7-11(16-3)10(14)6-8(9)4-5-12(13)15/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYSBQVQSCOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC(=C(C=C21)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712316 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
CAS RN |
1256578-99-0 | |
| Record name | 6-Bromo-7-methoxy-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80712316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

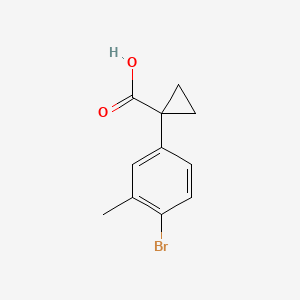


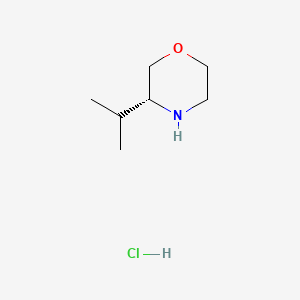
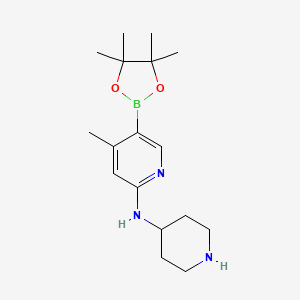
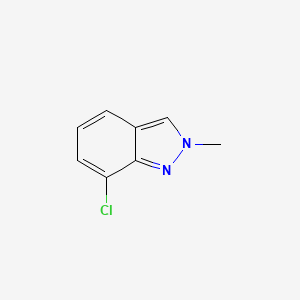
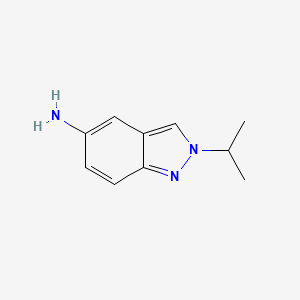
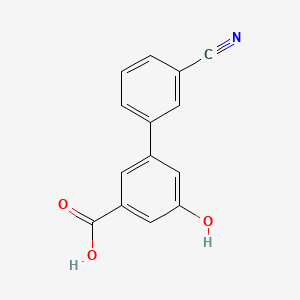
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
